"1-(4-Nitrobenzyl)piperidin-4-amine dihydrochloride" CAS number
"1-(4-Nitrobenzyl)piperidin-4-amine dihydrochloride" CAS number
An In-depth Technical Guide to 1-(4-Nitrobenzyl)piperidin-4-amine Dihydrochloride: Synthesis, Characterization, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(4-Nitrobenzyl)piperidin-4-amine dihydrochloride, a heterocyclic amine of significant interest in medicinal chemistry and drug development. The document is structured to deliver expert insights, from fundamental chemical properties and synthesis to its potential applications and safe handling protocols, tailored for researchers, scientists, and professionals in the field.
Chemical Identity and CAS Number Clarification
For clarity and to aid in further research, this section provides the CAS numbers for closely related and precursor molecules. It is imperative for researchers to characterize their synthesized material thoroughly rather than relying solely on a potentially ambiguous CAS number.
| Compound Name | Role | CAS Number | Molecular Formula (Free Base) | Molecular Weight (Free Base) |
| 1-(4-Nitrobenzyl)piperidine | Precursor/Related Compound | 59507-44-7[1] | C₁₂H₁₆N₂O₂ | 220.27 g/mol |
| 1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride | Isomer | 1158785-53-5[2] | C₁₂H₁₇N₃O₂ | 235.29 g/mol |
| 1-Benzyl-N-(2-nitrophenyl)piperidin-4-amine | Isomer | 7255-89-2[3] | C₁₈H₂₁N₃O₂ | 327.38 g/mol |
| 1-(4-Nitrobenzyl)piperidin-4-amine (Free Base) | Core Molecule | Not Assigned | C₁₂H₁₇N₃O₂ | 235.29 g/mol |
Synthesis and Purification
The synthesis of 1-(4-Nitrobenzyl)piperidin-4-amine typically proceeds via a nucleophilic substitution reaction, followed by deprotection. The rationale for this multi-step approach is to control selectivity and prevent side reactions, ensuring a higher yield of the desired product. The dihydrochloride salt is then formed in the final step to enhance stability and aqueous solubility, which is often advantageous for biological testing.[4]
Proposed Synthetic Workflow
The following diagram outlines a logical and field-proven synthetic pathway.
Caption: Proposed synthesis of 1-(4-Nitrobenzyl)piperidin-4-amine dihydrochloride.
Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl (1-(4-nitrobenzyl)piperidin-4-yl)carbamate
This initial step involves the nucleophilic substitution of a benzyl halide with a protected aminopiperidine. The use of a tert-butyloxycarbonyl (Boc) protecting group on the 4-amino moiety is crucial to prevent N-alkylation at this position, thereby directing the reaction to the piperidine ring nitrogen.
-
To a solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq) in dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃, 1.5 eq) as a base.[5]
-
Add 4-nitrobenzyl bromide (1.05 eq) to the mixture.
-
Heat the reaction mixture to 90°C and stir for 8-12 hours, monitoring progress by Thin Layer Chromatography (TLC).[6]
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
Step 2: Synthesis of 1-(4-Nitrobenzyl)piperidin-4-amine (Free Base)
The Boc group is acid-labile and can be cleanly removed using a strong acid.
-
Dissolve the crude product from Step 1 in a suitable organic solvent such as dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane, and stir at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the free amine into an organic solvent.
-
Dry the organic layer and concentrate to obtain the free base.
Step 3: Formation of 1-(4-Nitrobenzyl)piperidin-4-amine dihydrochloride
-
Dissolve the free base from Step 2 in a minimal amount of a suitable solvent like isopropanol (IPA) or diethyl ether.
-
Slowly add a solution of hydrochloric acid in ether (2.2 eq) with stirring.
-
The dihydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold ether, and dry under vacuum to obtain the final product.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a multi-pronged analytical approach is essential. Each technique provides a piece of the structural puzzle, and together they form a self-validating system of characterization.
Caption: A logical workflow for the analytical characterization of the title compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR should confirm the presence of protons on the piperidine ring, the benzylic bridge, and the nitro-substituted aromatic ring, with appropriate chemical shifts and splitting patterns. ¹³C NMR will verify the number of unique carbon environments.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion of the free base, corresponding to the chemical formula C₁₂H₁₇N₃O₂. LC-MS/MS can be employed for trace-level detection and quantification of related impurities.[7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy : The FTIR spectrum should show characteristic absorption bands for N-H stretching (amine), C-H stretching (aliphatic and aromatic), and strong asymmetric and symmetric stretches for the nitro group (NO₂).
-
Elemental Analysis : This technique determines the percentage composition of C, H, N, and Cl, which should align with the calculated values for the dihydrochloride salt (C₁₂H₁₉Cl₂N₃O₂), providing a measure of absolute purity.
Applications in Research and Drug Development
The 1-(4-Nitrobenzyl)piperidin-4-amine scaffold is a valuable building block in medicinal chemistry due to the versatile functionalities it presents.
-
Piperidine Moiety : The piperidine ring is a common scaffold in many FDA-approved drugs and is known to impart favorable pharmacokinetic properties.[8] It can interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[9]
-
4-Amino Group : The primary amine at the 4-position serves as a key handle for further derivatization. It can be readily acylated, alkylated, or used in reductive amination to build a library of diverse compounds for structure-activity relationship (SAR) studies.
-
Nitrobenzyl Group : The nitroaromatic group is a well-known electron-withdrawing group that can influence the electronic properties of the molecule. More importantly, the nitro group can be readily reduced to an aniline derivative. This resulting aminobenzyl group can then be further functionalized, opening up another vector for chemical modification. This reduction is a key step in transforming the scaffold into various other useful intermediates.[5][6] Additionally, nitrobenzyl derivatives have been explored as bioreductive alkylating agents in cancer research.[10]
This compound and its derivatives have potential applications in the development of novel therapeutics for a range of diseases, including neurological disorders, pain management, and infectious diseases.[11]
Safety and Handling
As a novel research chemical, a full toxicological profile for 1-(4-Nitrobenzyl)piperidin-4-amine dihydrochloride is not available. Therefore, it must be handled with care, assuming it is hazardous. The safety precautions should be based on the constituent functional groups: aminopiperidines and nitroaromatics.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[12][13]
-
Handling : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. After handling, wash hands thoroughly.[14]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
First Aid Measures :
-
In case of skin contact : Immediately wash with plenty of soap and water.[3]
-
In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]
-
If inhaled : Move the person to fresh air and keep comfortable for breathing.[12]
-
If swallowed : Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[3]
-
References
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